molecular formula C10H18O B8184576 (R)-3alpha-tert-Butylcyclohexanone

(R)-3alpha-tert-Butylcyclohexanone

Cat. No.: B8184576
M. Wt: 154.25 g/mol
InChI Key: YJZOKOQSQKNYLW-MRVPVSSYSA-N
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Description

®-3alpha-tert-Butylcyclohexanone is an organic compound characterized by a cyclohexane ring with a tert-butyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3alpha-tert-Butylcyclohexanone typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-3alpha-tert-Butylcyclohexanone may involve large-scale Friedel-Crafts alkylation followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: ®-3alpha-tert-Butylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

®-3alpha-tert-Butylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3alpha-tert-Butylcyclohexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the tert-butyl group, making it less sterically hindered.

    tert-Butylcyclohexane: Lacks the ketone group, reducing its reactivity.

    3alpha-tert-Butylcyclohexanol: Contains an alcohol group instead of a ketone, altering its chemical properties.

Uniqueness: ®-3alpha-tert-Butylcyclohexanone is unique due to the combination of the tert-butyl group and the ketone functional group, providing a balance of steric hindrance and reactivity that is valuable in various chemical reactions and applications.

Properties

IUPAC Name

(3R)-3-tert-butylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOKOQSQKNYLW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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